molecular formula C13H12ClNS B2491542 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ANILINE CAS No. 915921-07-2

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ANILINE

Cat. No.: B2491542
CAS No.: 915921-07-2
M. Wt: 249.76
InChI Key: NCSIZOAAADJMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ANILINE is an organic compound with the molecular formula C13H12ClNS. It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to an aniline moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ANILINE typically involves the reaction of 3-chlorobenzyl chloride with aniline in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-chlorobenzyl chloride+anilinebase, reflux2-[(3-CHLOROPHENYL)METHYL]SULFANYLANILINE\text{3-chlorobenzyl chloride} + \text{aniline} \xrightarrow{\text{base, reflux}} \text{this compound} 3-chlorobenzyl chloride+anilinebase, reflux​2-[(3-CHLOROPHENYL)METHYL]SULFANYLANILINE

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ANILINE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ANILINE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ANILINE
  • 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ANILINE
  • 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}ANILINE

Uniqueness

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ANILINE is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSIZOAAADJMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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